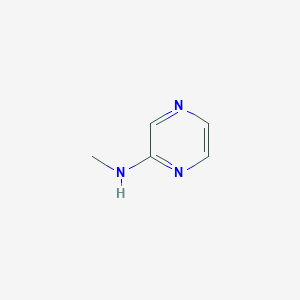

N-methylpyrazin-2-amine

説明

Significance of Pyrazine (B50134) Scaffolds in Modern Chemistry and Biology

Pyrazine and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and materials science. benthamdirect.comtandfonline.com The pyrazine ring is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. benthamdirect.commdpi.com This structural feature allows pyrazine-containing compounds to participate in various chemical reactions, including different types of coupling reactions like Suzuki and Buchwald-Hartwig, making them versatile scaffolds for synthesizing new molecules. tandfonline.comtandfonline.com

The significance of pyrazine scaffolds is underscored by their presence in numerous biologically active compounds and even in some clinically used drugs. benthamdirect.comnih.gov Pyrazine derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antioxidant properties. mdpi.comnih.govresearchgate.netnih.gov This broad spectrum of activity has made the pyrazine nucleus a "hot topic" in pharmaceutical chemistry research. nih.govscite.ai The modification of natural products with pyrazine moieties has, in many cases, led to derivatives with enhanced biological activity and reduced toxicity compared to the parent compounds. mdpi.comnih.gov

N-Methylpyrazin-2-amine as a Core Structure for Derivative Synthesis

This compound serves as a fundamental molecular framework for the synthesis of a diverse range of derivatives. Its unique structural properties make it an important starting material for creating more complex molecules with specific functionalities. lookchem.com The presence of the amino group and the pyrazine ring allows for various chemical modifications, enabling chemists to design and synthesize novel compounds with tailored properties.

The synthesis of derivatives from this compound can involve reactions such as acylation and coupling with other molecules. For instance, it can be used to create amides by reacting it with carboxylic acids or their derivatives. rjpbcs.com The resulting compounds can then be further modified to explore their potential biological activities. The versatility of this compound as a synthetic intermediate is a key reason for its importance in chemical research.

Overview of Research Trajectories for Related N-Methylpyrazinamine Compounds and Pyrazine Derivatives

Research into N-methylpyrazinamine compounds and the broader class of pyrazine derivatives is a dynamic and expanding field. The primary trajectory of this research is heavily focused on the discovery and development of new therapeutic agents. benthamdirect.com Scientists are actively exploring the synthesis of novel pyrazine derivatives and screening them for a multitude of biological activities. ontosight.ai

One major area of investigation is the development of pyrazine-based anticancer agents. benthamdirect.comnih.gov For example, researchers have synthesized pyrazine derivatives that have shown significant inhibitory effects on various cancer cell lines. nih.gov Another key research direction is the exploration of pyrazine derivatives as inhibitors of specific enzymes, such as kinases, which are often implicated in diseases like cancer.

Furthermore, the hybridization of pyrazine scaffolds with natural products is a promising strategy that continues to be explored. mdpi.comnih.gov This approach aims to combine the beneficial properties of natural compounds with the versatile and potent nature of the pyrazine ring to create new and more effective therapeutic agents. mdpi.comnih.gov The ongoing research in this area highlights the vast potential of pyrazine-based compounds in medicinal chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-6-5-4-7-2-3-8-5/h2-4H,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKOARVVEXZTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587997 | |

| Record name | N-Methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32111-28-7 | |

| Record name | N-Methyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32111-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of N Methylpyrazin 2 Amine and Its Analogs

Classical and Contemporary Approaches to N-Methylpyrazin-2-amine Synthesis

The synthesis of the this compound core relies on fundamental principles of heterocyclic chemistry, involving the construction of the pyrazine (B50134) ring as the key step. Both classical and modern methodologies can be employed, focusing on the strategic selection of precursors and the fine-tuning of reaction parameters to achieve desired outcomes.

Exploration of Precursor Reactivity in Pyrazine Ring Formation

The formation of the pyrazine ring is classically achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov For the synthesis of an N-alkylated aminopyrazine like this compound, this would conceptually involve the reaction between a suitable 1,2-dicarbonyl species and an N-alkyldiamino compound. The reactivity of these precursors is governed by the electrophilicity of the carbonyl carbons and the nucleophilicity of the amine nitrogens.

Industrially, pyrazine derivatives are often synthesized by the condensation of ethylenediamine (B42938) with vicinal diols, such as propylene (B89431) glycol, using heterogeneous catalysts. nih.gov Another standard protocol involves the dehydrogenative coupling of α-amino carbonyl compounds or α-diketones with vicinal diamines. nih.gov

A more tailored approach for substituted aminopyrazines can be seen in the synthesis of the analog 5-methylpyrazin-2-amine (B1296693). One documented industrial method utilizes 5-methyl-2-pyrazinecarboxylic acid as a readily available starting material. The synthesis proceeds through a multi-step sequence involving azidation, a Curtius rearrangement to form an isocyanate intermediate, and subsequent deprotection to yield the final aminopyrazine. google.com This highlights a strategy where the pyrazine core is pre-formed, and the amino group is installed via functional group transformation.

Another route to a related compound, 2-amino-5-methylpyrazine, starts from the reaction of 2-aminomalonamide with methylglyoxal, demonstrating the use of alternative precursors to construct the substituted pyrazine ring. nih.gov The general principle in all these methods is the reaction of two key fragments that together provide the six atoms of the pyrazine ring, with substituents dictating the choice of specific starting materials.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and regioselectivity is critical in the synthesis of specifically substituted heterocycles like this compound. The optimization of reaction conditions—including solvent, temperature, catalyst, and stoichiometry—plays a pivotal role.

In the synthesis of the analogous N-methyl pyrazole (B372694) isomers, Bayesian Optimization (UPBO) was employed to navigate a vast chemical space and identify conditions that selectively form either the N1 or N2 isomer. nih.gov This contemporary approach allows for the simultaneous optimization of both conversion and selectivity. The study found that factors such as the equivalents of methylhydrazine, the choice between acidic and basic additives, and the solvent were all critical variables. For instance, unique conditions were identified that provided >90:10 selectivity for each isomer, with one achieving 93:7 selectivity with 88% conversion and the other reaching 100:0 selectivity with 95% conversion. nih.gov

More classical optimization is demonstrated in the industrial preparation of 5-methylpyrazin-2-amine from 5-methyl-2-pyrazine carboxylic acid via a Curtius rearrangement. google.com Key parameters were systematically adjusted to maximize yield and minimize side products.

Below is a table summarizing the optimized parameters for the synthesis of 5-methylpyrazin-2-amine. These principles are directly applicable to the synthesis of this compound.

| Parameter | Condition/Reagent | Observation/Outcome | Reference |

|---|---|---|---|

| DPPA Stoichiometry | 1.0-1.2 equivalents | Ensures complete conversion of the carboxylic acid precursor. Less than 1.0 equivalent resulted in incomplete reaction. | google.com |

| Solvent | Toluene | Effective solvent for the azidation and rearrangement steps. Low moisture content (KF) is crucial to prevent urea (B33335) byproduct formation. | google.com |

| Auxiliary Base | Triethylamine, Diisopropylethylamine, or N-Methylmorpholine | Required for the initial reaction with DPPA. | google.com |

| Temperature (Rearrangement) | 85°C - 95°C | Optimal temperature range for the Curtius rearrangement to the isocyanate intermediate. | google.com |

| Temperature (Deprotection) | 15°C - 25°C | Optimal temperature for the removal of the Boc protecting group using hydrogen chloride in dichloromethane. | google.com |

Functionalization and Derivatization Reactions of this compound

The this compound scaffold contains multiple reactive sites: the pyrazine ring nitrogens, the ring carbons, and the exocyclic N-methylamino group. These sites allow for a wide range of functionalization and derivatization reactions to generate a diverse library of analogs.

Nucleophilic Substitution Reactions for Diverse Substituents

Nucleophilic aromatic substitution (SNAr) on pyrazine rings is feasible due to the electron-withdrawing nature of the ring nitrogen atoms, which makes the ring π-deficient. However, the reaction typically requires an activating group and a good leaving group (such as a halogen) on the ring. While direct substitution on an unsubstituted this compound is challenging, a halogenated precursor (e.g., 5-chloro-N-methylpyrazin-2-amine) would be an excellent substrate for SNAr.

In analogous electron-deficient N-heterocyclic systems like N-methylpyridinium ions, the reactivity of leaving groups in SNAr reactions has been studied. The observed leaving group order was 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I when reacting with piperidine (B6355638) in methanol. nih.gov This differs from the typical "element effect" (F > Cl > Br > I) seen in many SNAr reactions, indicating a complex mechanism where deprotonation of the addition intermediate can be rate-controlling. nih.gov

Furthermore, nucleophilic substitution can be performed on a side chain. For example, in the synthesis of a 2-amino-4-methylpyridine (B118599) analog, a key step was the nucleophilic substitution of a mesylate precursor with [¹⁸F]fluoride to introduce a fluorine atom onto a propyl side chain. nih.gov This strategy could be applied to a suitably functionalized this compound to introduce diverse substituents without directly modifying the pyrazine core.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl/Heteroaryl Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are widely used in the derivatization of heterocycles. mdpi.comsigmaaldrich.com The Buchwald-Hartwig and Suzuki-Miyaura reactions are particularly relevant for modifying a halogenated this compound precursor. mdpi.comorganic-chemistry.org

The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides. wikipedia.org While this compound is already an amine, this reaction could be used to synthesize it by coupling methylamine (B109427) with a 2-halopyrazine, or to further functionalize a dihalopyrazine precursor.

The Suzuki-Miyaura coupling is highly effective for creating C-C bonds between an aryl/heteroaryl halide and a boronic acid or ester. This reaction has been successfully applied to 2-chloropyrazine, demonstrating its utility for functionalizing the pyrazine core. researchgate.net Using a precursor like 5-bromo-N-methylpyrazin-2-amine, a wide variety of aryl and heteroaryl groups could be introduced at the 5-position. The success of these reactions often depends on the choice of palladium catalyst, ligand, base, and solvent.

The table below outlines typical conditions for Suzuki-Miyaura coupling on a related chloro-heterocyclic substrate, which are applicable for the derivatization of a halo-N-methylpyrazin-2-amine.

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Substrate | 2-Chloropyrazine | The electrophilic coupling partner. | researchgate.net |

| Coupling Partner | Arylboronic acid | Source of the aryl/heteroaryl group to be introduced. | researchgate.net |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | The transition metal catalyst that facilitates the reaction cycle. | nih.govrsc.org |

| Ligand | PCy₃, SPhos | Stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky phosphine (B1218219) ligands are often effective. | nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid in the transmetalation step. | nih.govrsc.org |

| Solvent | Toluene/H₂O, MeOH | Solubilizes reactants and facilitates the reaction. Biphasic systems are common. | nih.govrsc.org |

| Temperature | 60°C - 110°C | Provides the necessary activation energy for the catalytic cycle. | nih.govresearchgate.net |

Reactions with Isothiocyanates, Aromatic Aldehydes, and Ketones to Form Novel Heterocycles

The exocyclic secondary amine of this compound is a potent nucleophile and can react with various electrophiles to build more complex structures and form new heterocyclic rings.

Reactions with Isothiocyanates: Primary and secondary amines readily react with isothiocyanates (R-N=C=S) to form thiourea (B124793) derivatives. researchgate.net The reaction involves the nucleophilic attack of the amine nitrogen onto the central carbon of the isothiocyanate. This reaction has been used to create aminopyrazine derivatives as potential kinase inhibitors. nih.gov A more advanced application involves the tandem reaction of o-aminohalopyrazines with isothiocyanates. This process first forms a thiourea, which then undergoes an intramolecular cyclization to yield N-substituted-2-aminothiazolo[4,5-b]pyrazines, demonstrating a powerful strategy for building fused heterocyclic systems. semanticscholar.org

Reactions with Aldehydes and Ketones: The reaction of this compound with an aldehyde or ketone, typically under weakly acidic conditions, would result in the formation of an iminium ion after the initial formation of a hemiaminal and subsequent dehydration. wikipedia.orglibretexts.org This condensation reaction is reversible and is fundamental to many synthetic transformations. wikipedia.org The resulting iminium species is electrophilic and can be a key intermediate in the synthesis of more complex molecules and novel heterocycles. For example, azomethine ylides, which can be derived from the condensation of amines and carbonyl compounds, are known to undergo [3+2] dipolar cycloadditions to create new five-membered rings. nih.gov Similarly, condensation reactions involving 3-oxo-2-arylhydrazonopropanals have been shown to form complex pyridazine (B1198779) and pyrido[3,2-c]cinnoline systems via subsequent cyclization pathways. nih.gov

Chemical Transformations: Nitration, Acetylation, Esterification, Bromination, and Amidation

The pyrazine ring is an electron-deficient system, which influences its reactivity in various chemical transformations. The presence of an amino group, as in this compound, introduces a level of complexity, acting as an activating group that can direct electrophilic substitution or undergo reactions itself. While specific literature detailing these transformations on this compound is not extensively covered, the reactivity can be inferred from the known chemistry of aminopyrazines and related electron-deficient heterocycles.

Key transformations applicable to the aminopyrazine scaffold include:

Nitration: The introduction of a nitro group onto the pyrazine ring is a challenging transformation due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. Harsh reaction conditions are typically required. The amino group can be protonated under strongly acidic conditions, further deactivating the ring.

Acetylation: The amino group of aminopyrazines can readily undergo acetylation with reagents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetamide. This transformation is often used as a protecting group strategy in multi-step syntheses.

Esterification: While the pyrazine ring itself does not undergo esterification, a carboxyl group substituted on the ring can be converted to an ester. For instance, pyrazine-2-carboxylic acid can be esterified under standard acidic conditions.

Bromination: Direct bromination of the pyrazine ring requires potent brominating agents due to the ring's low reactivity. The position of substitution is directed by the existing substituents.

Amidation: Amide bonds are crucial in medicinal chemistry. General methods for amide bond formation can be applied, for example, by coupling a pyrazine carboxylic acid with an amine using standard coupling reagents. nih.gov An alternative approach involves harnessing the rearrangement of reactive nitrile imines, derived from N-2-nitrophenyl hydrazonyl bromides, to facilitate the construction of amide bonds under mild conditions. nih.gov This method has been shown to be widely applicable for synthesizing primary, secondary, and tertiary amides. nih.gov

In the context of complex syntheses, such as that of the antiviral drug Favipiravir (a pyrazine derivative), various transformations are employed, including strategic installation of halogen atoms to facilitate cross-coupling reactions and functional group interconversions. nih.gov For example, a chlorine atom can be introduced onto the pyrazine ring, which then serves as a handle for nickel-catalyzed Kumada–Corriu cross-coupling reactions to build more complex substituted pyrazines. nih.gov

Synthesis of Schiff Base Complexes Utilizing Aminopyrazine Scaffolds

Aminopyrazine derivatives, including this compound, are valuable precursors for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). These Schiff bases are formed through the condensation reaction of the primary or secondary amino group on the pyrazine ring with the carbonyl group of an aldehyde or a ketone. mdpi.comnih.govtsijournals.com

The synthesis typically involves refluxing an ethanolic solution of the aminopyrazine with an equimolar amount of the desired aldehyde (e.g., salicylaldehyde, 2-hydroxy-1-naphthaldehyde, or furfuraldehyde). mdpi.comnih.govtsijournals.com The resulting Schiff base ligands are often crystalline solids. tsijournals.com

These Schiff base ligands are of significant interest due to their ability to act as chelating agents, coordinating with a wide range of transition metal ions through their nitrogen and other donor atoms (like oxygen if derived from hydroxy-aldehydes). mdpi.com This coordination results in the formation of stable metal complexes. mdpi.comnih.gov The synthesis of these complexes is generally achieved by reacting the Schiff base ligand with a metal salt (e.g., CoCl₂, CuCl₂, ZnCl₂, MnCl₂) in an appropriate solvent like ethanol. mdpi.comtsijournals.com

The resulting metal complexes exhibit diverse coordination geometries and properties, which are investigated using various analytical techniques including elemental analysis, infrared (IR) and UV-visible spectroscopy, and thermal analysis. nih.govekb.eg For instance, IR spectra can confirm the coordination of the metal to the imine nitrogen and other donor atoms of the ligand. tsijournals.com The Schiff bases derived from 2-aminopyrazine (B29847) can exist in a tautomeric equilibrium between the enol-imine and keto-amine forms, which can be studied using spectroscopic methods. nih.gov

Table 1: Examples of Schiff Base Complexes Derived from Aminopyrazines

| Aminopyrazine Precursor | Aldehyde/Ketone Reactant | Metal Ion | Resulting Complex Type | Reference |

|---|---|---|---|---|

| 2-Aminopyrazine | Salicylaldehyde Derivatives | Uranyl (UO₂²⁺) | Uranyl Schiff Base Complex | nih.gov |

| 2-Aminopyrazine | Salicylaldehyde | Mn(II), Cu(II), Ni(II), Co(II), Zn(II) | Transition Metal Schiff Base Complexes | mdpi.com |

| 2-Aminopyrazine | 2-Hydroxybenzaldehyde | N/A | Schiff Base Ligand | nih.gov |

| 2-Aminopyrazine | 2-Hydroxynaphthaldehyde | N/A | Schiff Base Ligand | nih.gov |

| 2-Aminopyridine | Furfuraldehyde | Co(II), Zn(II) | Co(II) & Zn(II) Schiff Base Complexes | tsijournals.com |

Biocatalytic and Biosynthetic Pathways of Pyrazine Derivatives

Microbial Biosynthesis of Pyrazines from Biomass-Derived Precursors

The biosynthesis of pyrazines using microorganisms presents an environmentally friendly alternative to chemical synthesis. researchgate.netnih.gov Various bacteria, particularly species of Bacillus, have been identified as potent producers of a range of alkylpyrazines. researchgate.netnih.gov These microorganisms can be isolated from natural sources such as fermented foods, like the Japanese soybean product "natto". nih.gov

These microbial cell factories utilize simple, renewable, biomass-derived precursors as starting materials. Common substrates include sugars like glucose and fructose, and amino acids, particularly L-threonine. acs.orgmdpi.comrsc.org The specific profile of pyrazines produced can vary significantly between different bacterial strains. For example, screening of Bacillus subtilis strains isolated from natto revealed that some strains were predisposed to produce 2-methylpyrazine (B48319) and 2,6-dimethylpyrazine, while others predominantly synthesized 2,5-dimethylpyrazine (B89654), 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. researchgate.netnih.gov

The production process involves culturing the selected microbial strain in a suitable medium containing the necessary biomass precursors. To enhance yields, specific precursors like L-threonine or acetoin (B143602) can be added to the culture medium to stimulate the biosynthetic pathways. nih.govmdpi.com

Table 2: Microbial Production of Pyrazines from Biomass Precursors

| Microorganism | Biomass Precursor(s) | Key Pyrazine Products | Reference |

|---|---|---|---|

| Bacillus subtilis (isolated from natto) | Sugars, Amino Acids | 2-Methylpyrazine, 2,3-Dimethylpyrazine, 2,6-Dimethylpyrazine | researchgate.netnih.gov |

| Bacillus subtilis (isolated from natto) | Sugars, Amino Acids | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 2,3,5,6-Tetramethylpyrazine | researchgate.netnih.gov |

| Escherichia coli (engineered) | Glucose | 2,5-Dimethylpyrazine | acs.orgnih.gov |

| Bacillus subtilis (engineered) | Glucose | Tetramethylpyrazine (TTMP) | nih.gov |

| Various | Fructose, Glucose, Rhamnose, Fucose | Poly(hydroxyalkyl)pyrazines | rsc.org |

Enzymatic and Non-Enzymatic Conversion Mechanisms

The formation of pyrazines from simple precursors occurs through both enzymatic and non-enzymatic pathways.

Enzymatic Mechanisms: Biocatalytic methods for pyrazine synthesis have been developed using enzymes such as transaminases (ATAs). scispace.com In one such pathway, an α-diketone is aminated by a transaminase to generate an α-amino ketone intermediate. This intermediate can then undergo spontaneous oxidative dimerization to form a substituted pyrazine. This enzymatic approach offers a controlled route to pyrazine synthesis. scispace.com

Non-Enzymatic Mechanisms: The most well-known non-enzymatic route to pyrazine formation is the Maillard reaction, which occurs between a reducing sugar and an amino compound (like an amino acid). researchgate.netacs.org This complex cascade of reactions involves several key steps:

Condensation: A reducing sugar condenses with an amino compound to form a Schiff base, which then rearranges to an Amadori product.

Degradation: The Amadori product degrades to form various reactive intermediates, including α-dicarbonyl compounds (e.g., glyoxal, pyruvaldehyde) and α-aminocarbonyls. researchgate.net

Condensation and Aromatization: Two molecules of an α-aminocarbonyl compound condense to form a dihydropyrazine (B8608421) intermediate. This intermediate is unstable and subsequently aromatizes, typically through oxidation, to yield the stable pyrazine ring. researchgate.net

The Strecker degradation, which is a component of the Maillard reaction, also contributes to the formation of pyrazine precursors by converting α-amino acids into Strecker aldehydes and α-aminoketones. researchgate.net The specific pyrazine derivatives formed depend on the structures of the initial sugar and amino acid reactants. researchgate.net

Metabolic Engineering Strategies for Enhanced Pyrazine Production

To overcome the low yields often found in native microbial producers, metabolic engineering strategies are employed to develop highly efficient microbial cell factories. acs.orgnih.gov These strategies involve the targeted genetic modification of microorganisms like Escherichia coli and Bacillus subtilis to enhance the production of specific pyrazines. nih.govacs.org

Key metabolic engineering strategies include:

Enhancing Precursor Supply: The biosynthesis of pyrazines is often limited by the availability of their precursors. A common strategy is to overexpress the genes involved in the synthesis of key precursors. For example, to increase the production of 2,5-dimethylpyrazine, which is derived from L-threonine, the genes in the L-threonine synthesis pathway are overexpressed to boost its intracellular concentration. nih.govacs.org

Cofactor Engineering: Many enzymatic reactions in biosynthetic pathways are dependent on cofactors like NAD⁺/NADH. The key enzyme in 2,5-DMP biosynthesis, L-threonine dehydrogenase (TDH), is NAD⁺ dependent. Therefore, engineering the cell's metabolism to increase the availability of NAD⁺ can significantly enhance the efficiency of the pyrazine production pathway. nih.govacs.org

Redirecting Metabolic Flux: To maximize the carbon flow towards the desired pyrazine product, competing metabolic pathways are often blocked or downregulated. This is typically achieved by knocking out the genes encoding enzymes for byproduct formation. For instance, in the production of tetramethylpyrazine (TTMP) from the precursor acetoin, the gene for 2,3-butanediol (B46004) dehydrogenase (bdhA), which converts acetoin to 2,3-butanediol, was deleted in B. subtilis. This knockout redirected the metabolic flux from acetoin towards TTMP, resulting in a significant increase in its production. nih.gov

Optimization of Gene Expression: Fine-tuning the expression levels of key enzymes in the biosynthetic pathway is crucial to balance the supply and conversion of intermediates. This can be achieved by methods such as optimizing the copy number of a key gene on the chromosome. nih.govacs.org

These combined strategies have led to substantial improvements in pyrazine titers, with one engineered E. coli strain producing 3.1 g/L of 2,5-dimethylpyrazine from glucose, demonstrating the power of metabolic engineering for the industrial production of these valuable compounds. nih.govacs.org

Table 3: Metabolic Engineering Strategies for Enhanced Pyrazine Production

| Target Pyrazine | Microorganism | Engineering Strategy | Outcome | Reference |

|---|

Mechanistic Investigations of Chemical Transformations Involving N Methylpyrazin 2 Amine

Elucidation of Reaction Pathways and Intermediates in Derivatization

The derivatization of N-methylpyrazin-2-amine involves various chemical transformations that target the pyrazine (B50134) ring or the amino group. Understanding the pathways and transient species formed during these reactions is crucial for synthesizing novel compounds. Common derivatizations include amidation, bromination, nitration, and acetylation. imist.ma

The formation of pyrazine derivatives can occur through several general pathways, such as the condensation of two α-aminocarbonyl compounds. researchgate.net In the case of this compound, derivatization often proceeds through nucleophilic or electrophilic substitution, where the existing amine and methyl groups on the pyrazine ring direct the position of incoming substituents.

In amidation reactions, for instance, where a pyrazine ester is reacted with an amine to form a pyrazinamide (B1679903), the reaction is typically reversible. The pathway involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating an alcohol to form the final amide product. The efficiency of this pathway can be influenced by factors such as the molar ratio of the substrates. nih.gov For example, increasing the concentration of the amine can shift the equilibrium towards the product. nih.gov

Table 1: Common Derivatization Reactions of Pyrazine Amines and Potential Intermediates

| Reaction Type | Reagents | Key Intermediate | Product Type |

| Amidation | Pyrazine Ester, Amine | Tetrahedral Intermediate | Pyrazinamide |

| Bromination | Brominating Agent (e.g., NBS) | Bromonium Ion / Wheland Intermediate | Bromo-substituted Pyrazine |

| Nitration | Nitrating Mixture (HNO₃/H₂SO₄) | Nitronium Ion (NO₂⁺) / Wheland Intermediate | Nitro-substituted Pyrazine |

| Acetylation | Acetylating Agent (e.g., Acetic Anhydride) | N-acylated Intermediate | Acetylated Amine |

Kinetic Studies and Rate-Determining Steps in Amine-Mediated Reactions

In metal-free transfer hydrogenation reactions using amine-borane adducts, kinetic investigations have revealed a two-step process involving hydride and proton transfer. nih.gov Studies using deuterium (B1214612) kinetic isotope effects (KIEs) help to pinpoint the rate-determining step. For example, in the hydrogen transfer from a dimethylamine-borane adduct, a large normal KIE at the nitrogen (kH/kD = 6.7 ± 0.9) and a small inverse KIE at the boron (kH/kD = 0.9 ± 0.2) were observed. nih.gov This suggests that the N-H bond cleavage is a key part of the rate-determining step, consistent with a concerted but asynchronous transfer via a cyclic transition state. nih.gov

The rate of a reaction can often be described by a rate law derived from the proposed mechanism. Approximations such as the steady-state approximation or the equilibrium approximation are used to simplify the derivation of these rate laws, especially when highly reactive intermediates are involved. libretexts.org

Table 2: Kinetic Parameters for a Model Metal-Free Hydrogen Transfer Reaction

| Parameter | Value | Significance | Reference |

| Activation Free Energy (ΔG‡) | 91 ± 5 kJ·mol⁻¹ | Energy barrier for the hydrogen transfer step. | nih.gov |

| Nitrogen KIE (kH/kD) | 6.7 ± 0.9 | Indicates N-H bond breaking is part of the rate-determining step. | nih.gov |

| Boron KIE (kH/kD) | 0.9 ± 0.2 | Suggests B-H bond transfer is highly advanced in the transition state. | nih.gov |

Role of Catalysis in this compound Transformations

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of transformations involving this compound and related compounds. Catalysts can be homogeneous (in the same phase as reactants) or heterogeneous (in a different phase) and can be metal-based or metal-free.

The dehydrocoupling of amine-borane adducts, which can be formed from this compound, is a key reaction for forming B-N polymers. This process can be catalyzed by various systems.

While specific examples for heterogeneous catalysis in the dehydrocoupling of this compound are not detailed in the provided context, heterogeneous catalysts are generally valued for their ease of separation and recycling.

Metal-free transfer hydrogenations offer a sustainable alternative to metal-catalyzed reductions. Amine-borane adducts, including those derived from this compound, can serve as effective hydrogen donors in these reactions.

Stereochemical Control and Regioselectivity in Synthesis

Controlling the spatial arrangement of atoms (stereochemistry) and the site of chemical reaction (regioselectivity) is fundamental in modern synthesis. In reactions involving this compound, the inherent electronic properties of the pyrazine ring and the directing influence of its substituents are key to achieving selectivity.

Regioselectivity in the derivatization of the pyrazine ring is dictated by the electron-donating amino group and the weakly activating methyl group. These groups generally direct electrophilic substitution to specific positions on the ring. For instance, in the synthesis of substituted pyrazoles from acyclic precursors, the reaction conditions can be tuned to be highly regio- and chemo-selective, allowing for the isolation of a single N¹-substituted isomer. nih.gov The cyclization step can be directed by the nature of the substituents, where a hydrazinic amine group might selectively attack a nitrile group over an ester, or a ketone over a nitrile, leading to a unique product. nih.gov

In enzymatic reactions, such as the synthesis of pyrazinamide derivatives catalyzed by lipase, the solvent can have a profound effect on the regioselectivity of the enzyme. nih.gov The choice of catalyst and reaction partners is crucial for directing the outcome of the reaction. In synergistic catalysis, for example, two different catalysts can simultaneously activate the nucleophile and the electrophile, leading to highly organized transition states and excellent stereoselectivity. nih.gov

Advanced Analytical and Spectroscopic Characterization in N Methylpyrazin 2 Amine Research

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are used to identify the functional groups present in N-methylpyrazin-2-amine.

The IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine (B50134) ring are expected in the 1400-1600 cm⁻¹ region. A key C-N stretching band for the aromatic amine linkage would likely be found between 1250-1350 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. The pyrazine ring breathing modes are often strong in the Raman spectrum, providing a characteristic fingerprint for the heterocyclic core. Non-polar bonds, which are weak in the IR spectrum, can be strong in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | ~3300 - 3500 | IR |

| Aromatic C-H Stretch | ~3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | ~2850 - 2960 | IR, Raman |

| C=N, C=C Ring Stretch | ~1400 - 1600 | IR, Raman |

| Aromatic C-N Stretch | ~1250 - 1350 | IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₇N₃), high-resolution mass spectrometry would confirm its exact mass. The molecular weight is 109.13 g/mol . sigmaaldrich.com

Electron ionization mass spectrometry (EI-MS) would generate a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 109. Subsequent fragmentation of this unstable molecular ion provides structural information. Expected fragmentation patterns would include the loss of a hydrogen radical to give an [M-1]⁺ peak, or the loss of a methyl radical (•CH₃) resulting in a significant peak at m/z 94. Further fragmentation could involve the cleavage of the pyrazine ring, leading to characteristic lower mass ions. chemspider.com

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

| 109 | [M]⁺ (Molecular Ion) |

| 108 | [M-H]⁺ |

| 94 | [M-CH₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine proton and the pyrazine nitrogen atoms. Such a structural analysis would offer conclusive proof of the compound's constitution and conformation in the crystalline lattice. While specific crystallographic data for this compound is not widely published, this method remains the gold standard for unambiguous solid-state structure determination.

Electronic Spectroscopy: UV-Visible Absorption and Luminescence Studies

There is no available published data detailing the UV-Visible absorption or luminescence properties of this compound. While studies exist for related heterocyclic compounds such as 2-alkylaminopyrimidines and other pyrazine derivatives, this information cannot be used to accurately describe the specific electronic transitions and photophysical behavior of this compound. nih.govresearchgate.net A proper investigation would require experimental measurements to determine its absorption maxima (λmax) and corresponding molar absorptivity (ε), as well as its fluorescence or phosphorescence characteristics, including excitation and emission spectra.

Elemental Analysis for Empirical Formula Confirmation

Specific published reports containing the results of elemental analysis for this compound could not be located. This standard technique is used to determine the mass percentages of carbon, hydrogen, and nitrogen to confirm the empirical formula of a synthesized compound. For this compound (C₅H₇N₃), the theoretical elemental composition can be calculated, but experimental verification from a peer-reviewed source is not available.

Table 1. Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 60.055 | 55.03% |

| Hydrogen | H | 1.008 | 7.056 | 6.47% |

| Nitrogen | N | 14.007 | 42.021 | 38.50% |

| Total | C₅H₇N₃ | 109.132 | 100.00% |

Note: This table represents calculated theoretical values and does not reflect experimentally determined results from published research.

Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., EPR for Photosystem II Inhibition)

No research studies were found that investigate the use of advanced spectroscopic techniques, such as Electron Paramagnetic Resonance (EPR), to probe the mechanistic interactions of this compound. Specifically, there is no literature available that links this compound to the inhibition of Photosystem II (PSII) or details any EPR spectroscopic studies to characterize such a mechanism. Research into the photosynthesis-inhibiting activity of various chemical classes exists, but this compound is not among the compounds with published data in this context.

Computational and Theoretical Studies of N Methylpyrazin 2 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule governed by its electron distribution. Methods like the Hartree-Fock (HF) and post-HF methods are used to approximate solutions to the Schrödinger equation for a given molecule. For pyrazine (B50134) derivatives, including N-methylpyrazin-2-amine, these calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties. bibliotekanauki.plresearchgate.netresearchgate.net

Density Functional Theory (DFT) for Molecular Properties and Reactivity Indices

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. scirp.orgnih.gov DFT methods, particularly using hybrid functionals like B3LYP, are widely employed to study the electronic and structural properties of pyrazine and its derivatives. scirp.orgresearchgate.net These calculations yield a wealth of information, from the molecule's total energy and optimized geometry to a suite of reactivity descriptors that predict its chemical behavior. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgresearchgate.netnih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.orgmdpi.com Conversely, a small gap suggests the molecule is more reactive. mdpi.comresearchgate.net For pyrazine derivatives, the HOMO-LUMO gap is analyzed to understand how substitutions on the pyrazine ring affect the molecule's stability and electronic properties. wuxibiology.com In some heterocyclic systems, it is important to consider not just the LUMO but also the LUMO+1 orbital, as the latter may be more relevant for correlating with nucleophilic substitution reactivity depending on the orbital's localization. wuxibiology.com

Table 1: Representative FMO Data for a Pyrazine Derivative Data is illustrative and based on typical values for related heterocyclic compounds.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

While global descriptors like the HOMO-LUMO gap describe the reactivity of the molecule as a whole, Fukui functions provide insight into local reactivity, identifying which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. scielo.org.mxfrontiersin.orgresearchgate.net The Fukui function measures the change in electron density at a particular point in the molecule when an electron is added or removed. mdpi.com

By calculating condensed Fukui functions for each atom, researchers can pinpoint the most reactive sites. chemrxiv.orgresearchgate.net For pyrazine derivatives, this analysis can identify the nitrogen or carbon atoms most likely to participate in a chemical reaction, which is crucial for predicting reaction mechanisms and understanding metabolic pathways. scielo.org.mxchemrxiv.org

Electronegativity (χ) describes the ability of a molecule to attract electrons, while chemical hardness (η) represents its resistance to a change in its electron distribution. mdpi.com These parameters are calculated from the HOMO and LUMO energies. mdpi.com A "soft" molecule, characterized by a small HOMO-LUMO gap and low hardness, is generally more reactive than a "hard" molecule. mdpi.com These calculations provide a quantitative framework for comparing the reactivity of this compound with other related compounds. researchgate.net

Table 2: Calculated Global Reactivity Descriptors Data is illustrative and based on typical values for related heterocyclic compounds.

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 6.5 | I ≈ -EHOMO |

| Electron Affinity (A) | 1.2 | A ≈ -ELUMO |

| Electronegativity (χ) | 3.85 | χ = (I + A) / 2 |

| Chemical Hardness (η) | 2.65 | η = (I - A) / 2 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum mechanical methods typically study molecules in a static, energy-minimized state, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological macromolecule. nih.govresearchgate.net

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable arrangements of its methyl and amine groups. researchgate.net Furthermore, simulations of the molecule in an aqueous environment can reveal how water molecules arrange around it, providing insights into its solubility and hydration. When studying interactions with a biological target, MD can show how the ligand adapts its conformation upon binding and how the protein's binding pocket might change in response. nih.govbiorxiv.org

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.govmdpi.com This method is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound. researchgate.net

Docking studies of pyrazine-based compounds have been performed against a range of biological targets, including bacterial enzymes and histone deacetylases (HDACs). researchgate.netnih.govresearchgate.net In these studies, the ligand is placed into the active site of the protein, and a scoring function is used to estimate the binding energy. Lower, more negative binding energy scores typically indicate a more favorable interaction. nih.gov The results of a docking simulation provide a plausible binding pose and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.comnih.gov For this compound, docking could be used to screen a variety of protein targets to generate hypotheses about its potential mechanism of action.

Table 3: Example Molecular Docking Results for a Pyrazine Derivative against a Bacterial Target (PDB: 4DUH) Data is illustrative and based on published studies of similar compounds. nih.govresearchgate.net

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Pyrazine-pyridone derivative | -7.45 | TYR, ASP | Hydrogen Bond |

| Pyrazine-pyridone derivative | -7.45 | VAL, ILE | Hydrophobic Interaction |

| This compound (Hypothetical) | -6.8 | ASP, SER | Hydrogen Bond |

Computational Reaction Path Search and Transition State Optimization

Computational reaction path searching and transition state optimization are powerful theoretical tools used to elucidate the mechanisms of chemical reactions. These methods map the potential energy surface (PES) of a reacting system, identifying the minimum energy path from reactants to products. A key feature of this path is the transition state (TS), which represents the highest energy point and is characterized as a first-order saddle point on the PES. mcmaster.ca The optimization of transition state geometries is a crucial step in understanding reaction kinetics and mechanisms. mcmaster.cauni-muenchen.de

A common approach for locating a transition state is to use gradient-based optimization algorithms, such as the Eigenvector Following (EF) method. uni-muenchen.de These algorithms require an initial guess of the transition state geometry. For simpler reactions, chemical intuition can provide a reasonable starting structure. ucsb.edu For more complex systems, methods like the synchronous transit-guided quasi-Newton (QST2 or QST3) approach can be employed to generate an initial guess by interpolating between reactant and product structures. ucsb.edu

Once an initial guess is provided, the optimization algorithm iteratively moves the atoms on the PES to locate the saddle point. The process often involves the calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates). uni-muenchen.dearxiv.org A true transition state is confirmed when the Hessian matrix has exactly one negative eigenvalue, corresponding to the motion along the reaction coordinate. uni-muenchen.deucsb.edu To improve the efficiency and accuracy of the optimization, the Hessian can be recalculated at regular intervals during the process. uni-muenchen.de

While these computational methods are well-established for studying reaction mechanisms, specific studies detailing the computational reaction path search and transition state optimization for reactions involving this compound are not extensively documented in the reviewed literature. Theoretical investigations on related pyrazine derivatives have been conducted to understand their electronic structures and reactivity. semanticscholar.org However, a detailed mapping of reaction pathways and the characterization of transition states for specific reactions of this compound would require dedicated computational studies. Such studies would provide valuable insights into its synthesis, degradation, and metabolic pathways.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a set of compounds with their biological activities or physicochemical properties, respectively. nih.gov These models are widely used in medicinal chemistry and materials science for the predictive analysis of new, un-synthesized compounds, thereby saving time and resources. nih.govnih.gov For pyrazine derivatives, including this compound, QSAR and QSPR studies have been employed to predict various activities and properties.

A common approach in QSAR/QSPR modeling involves calculating a series of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules. ijournalse.orgresearchgate.net These descriptors can be calculated using quantum chemical methods like Density Functional Theory (DFT), which provides insights into the electronic properties of the molecules. researchgate.netijournalse.org Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to build a mathematical model that relates the descriptors to the observed activity or property. semanticscholar.orgnih.gov

Several QSAR and QSPR studies have been conducted on pyrazine derivatives, providing predictive models for various endpoints. For instance, 2D-QSPR models have been developed to predict the olfactive thresholds of a series of pyrazine derivatives. ijournalse.orgresearchgate.net In these studies, descriptors are calculated and an MLR model is constructed to correlate these descriptors with the odor thresholds. ijournalse.orgresearchgate.net Similarly, 3D-QSPR models, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to predict the odor thresholds of pyrazine derivatives. researchgate.net

In the realm of biological activity, QSAR models have been developed to predict the antiproliferative activity of pyrazine derivatives against cancer cell lines. nih.gov These studies have demonstrated a high correlation between the experimental and predicted activity values, indicating the robustness of the derived models. semanticscholar.orgnih.gov The statistical quality of QSAR/QSPR models is assessed using various parameters, as shown in the table below, which summarizes the statistical data from a representative QSAR study on pyrazine derivatives. mdpi.com

| Model | R² | Q²_LOO | R²_ext |

| GA-MLR Model 1 | 0.83 | 0.79 | 0.82 |

| GA-MLR Model 2 | 0.81 | 0.77 | - |

| R²: Coefficient of determination; Q²_LOO: Leave-one-out cross-validation coefficient; R²_ext: External validation coefficient; GA-MLR: Genetic Algorithm-Multiple Linear Regression. |

The predictive power of these models allows for the virtual screening of novel pyrazine derivatives to identify candidates with desired properties or activities. nih.gov For this compound, while specific QSAR/QSPR models may not be explicitly reported, the existing models for pyrazine derivatives can potentially be used to estimate its properties and biological activities, or it could be included in the training set of future, more specific models.

Biological Activities and Pharmacological Research of N Methylpyrazin 2 Amine Derivatives

Anticancer Activity and Mechanisms of Action

Derivatives of N-methylpyrazin-2-amine have emerged as a significant area of interest in oncological research, demonstrating a range of anticancer activities through various mechanisms. These compounds have been investigated for their ability to inhibit key signaling pathways, induce programmed cell death, and prevent the spread of cancer cells.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

A notable mechanism of action for certain this compound derivatives is the inhibition of Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive the proliferation and survival of tumor cells in various cancers.

In a significant study, a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were designed and synthesized as novel FGFR inhibitors. One particular compound, 18i , was identified as a potent pan-FGFR inhibitor, demonstrating strong activity against FGFR1, FGFR2, FGFR3, and FGFR4. This compound effectively blocked the activation of FGFR and its downstream signaling pathways at submicromolar concentrations, leading to potent antitumor activity in multiple cancer cell lines characterized by FGFR abnormalities. nih.gov Molecular docking studies further elucidated the potential binding modes of compound 18i within the active site of FGFR2, suggesting a promising avenue for the development of targeted cancer therapies. nih.gov

Cytotoxicity and Apoptotic Pathway Modulation

This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This cytotoxicity is often mediated through the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.

Research has shown that novel β-elemene piperazine (B1678402) derivatives can induce apoptosis in human leukemia cells. nih.gov The mechanism involves the downregulation of cellular FLICE-inhibitory protein (c-FLIP) and the generation of reactive oxygen species (ROS), which in turn activates both the death receptor- and mitochondrial-mediated apoptotic pathways. nih.gov The induction of apoptosis was associated with the generation of hydrogen peroxide, a decrease in mitochondrial membrane potential, and the activation of caspase-8. nih.gov

Furthermore, studies on phenoxazine (B87303) derivatives, which share structural similarities with pyrazine (B50134) compounds, have revealed that they can induce a mix of apoptosis and necrosis in human neuroblastoma cells through a caspase-independent mechanism. nih.gov This suggests that pyrazine-based compounds may trigger cell death through multiple pathways, which could be advantageous in overcoming resistance to conventional chemotherapy.

Antimigration and Antiproliferative Activities

In addition to inducing cell death, this compound derivatives have been shown to possess antimigration and antiproliferative properties, which are crucial for preventing cancer metastasis and tumor growth.

Imidazo[1,2-a]pyrazine (B1224502) derivatives have been investigated for their effects on the proliferation of the Dami cell line. nih.gov Certain derivatives, such as SCA41 and SCA44 , inhibited cell growth in a dose-dependent manner. nih.gov The antiproliferative effects were found to be dependent on the chemical substitutions on the imidazo[1,2-a]pyrazine skeleton. nih.gov

Furthermore, the antiproliferative effects of novel β-elemene piperazine derivatives were observed in several human leukemia cell lines, including HL-60, NB4, K562, and HP100-1 cells. nih.gov Derivatives containing a secondary amino moiety were found to be more active in inhibiting cell growth. nih.gov

In Vitro Efficacy Against Cancer Cell Lines

The anticancer potential of this compound derivatives is underscored by their in vitro efficacy against a variety of cancer cell lines.

One study detailed the synthesis of pyrazine derivatives and their subsequent cytotoxic screening against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Several compounds exhibited potent cytotoxic activity, with one derivative showing IC50 values of 5.4 μM and 4.3 μM against MCF-7 and A549 cells, respectively. mdpi.comresearchgate.net

In another study, 3-amino-pyrazine-2-carboxamide derivatives demonstrated potent antitumor activity in multiple cancer cell lines with FGFR abnormalities. nih.gov The table below summarizes the in vitro anticancer activity of selected this compound derivatives.

| Compound | Cancer Cell Line | Activity | IC50 (µM) |

| Derivative 11 | MCF-7 | Cytotoxic | 5.4 |

| Derivative 11 | A549 | Cytotoxic | 4.3 |

| Compound 18i | Various (FGFR abnormalities) | Antitumor | Submicromolar |

| SCA41 | Dami | Antiproliferative | Dose-dependent |

| SCA44 | Dami | Antiproliferative | Dose-dependent |

| DX1 | HL-60 | Antiproliferative | <10 |

| DX2 | HL-60 | Antiproliferative | <10 |

| DX5 | HL-60 | Antiproliferative | <10 |

Antimicrobial Research

Beyond their anticancer properties, derivatives of this compound have been the subject of extensive antimicrobial research, demonstrating efficacy against a range of pathogenic bacteria.

Antibacterial Efficacy Against Pathogens

Various studies have highlighted the potential of this compound derivatives as antibacterial agents. These compounds have been tested against both Gram-positive and Gram-negative bacteria, with some exhibiting promising activity.

A series of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives were synthesized and evaluated for their in vitro antibacterial activity. The study tested these compounds against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains including Salmonella typhi and Escherichia coli. Certain 2,3 and 4-nitro benzaldehyde (B42025) derivatives showed promising activity against both Gram-positive and Gram-negative strains, with minimum inhibitory concentration (MIC) values ranging from 160 to 190 µg/ml.

In another study, derivatives of 3-aminopyrazine-2-carboxamides were screened against a panel of clinically important bacteria. Phenyl derivatives, in particular, were found to be active against staphylococcal strains. For instance, compound 20 (R' = 4-CF3) showed activity against Staphylococcus aureus with a MIC of 31.25 µM and weaker activity against methicillin-resistant S. aureus (MRSA) and Staphylococcus epidermidis. mdpi.com

The table below presents a summary of the antibacterial efficacy of selected this compound derivatives against various pathogens.

| Compound/Derivative | Pathogen | Strain | MIC (µg/mL) |

| 5-methylpyrazine-2-carbohydrazide derivatives | Staphylococcus aureus | NCIM 2079 | 160-190 |

| Bacillus subtilis | NCIM 2711 | 160-190 | |

| Salmonella typhi | NCIM 2501 | 160-190 | |

| Escherichia coli | NCIM 2685 | 160-190 | |

| Compound 20 (R' = 4-CF3) | Staphylococcus aureus | - | 31.25 (µM) |

| Methicillin-resistant S. aureus (MRSA) | - | 62.5 (µM) | |

| Staphylococcus epidermidis | - | 62.5 (µM) | |

| Pyrazoline derivatives | Escherichia coli | ATCC 25922 | 32-512 |

| Staphylococcus aureus | ATCC 29213 | 32-512 | |

| Enterococcus faecalis | ATCC 29212 | 32-512 | |

| Pseudomonas aeruginosa | ATCC 27853 | 32-512 | |

| Bacillus subtilis | ATCC 6633 | 32-512 |

Antifungal Properties

Derivatives of pyrazine have been investigated for their potential as antifungal agents, although with varied results. Certain pyrazine compounds, such as 2,5-dimethylpyrazine (B89654), 2-ethyl-3-methylpyrazine, and 2-methyl pyrazine, have demonstrated effective antifungal and antioomycete capabilities. mdpi.com For instance, studies on volatile compounds from Bacillus megaterium BP17, an endophyte of black pepper roots, showed that these pyrazine derivatives could completely suppress the mycelial growth of the oomycete Phytophthora capsici at concentrations of 504 µg/mL. mdpi.com

However, not all pyrazine derivatives exhibit this activity. In a study of eleven novel 5-amino-N-phenylpyrazine-2-carboxamides, none of the tested compounds showed any antifungal activity. csfarmacie.cz Similarly, research into N-pyrazinoyl substituted amino acids as potential antimycobacterial agents found no significant activity against the fungal strains Candida albicans and Aspergillus flavus. nih.gov This suggests that the antifungal efficacy of pyrazine derivatives is highly dependent on the specific substitutions on the pyrazine core. The introduction of certain functional groups, such as 3'-amino modifications in related heterocyclic compounds, has been shown to significantly enhance antifungal properties, particularly against the Aspergillus genus. rsc.org

| Compound Class | Target Fungi/Oomycete | Observed Activity | Source |

|---|---|---|---|

| Alkylpyrazines (e.g., 2,5-dimethylpyrazine) | Phytophthora capsici | Complete suppression of mycelial growth at 504 µg/mL. | mdpi.com |

| 5-amino-N-phenylpyrazine-2-carboxamides | Not specified | No antifungal activity detected. | csfarmacie.cz |

| N-pyrazinoyl substituted amino acids | Candida albicans, Aspergillus flavus | No significant activity observed. | nih.gov |

Antimycobacterial Activity and Lipophilicity Effects

Pyrazine derivatives, particularly those related to the first-line antituberculosis drug pyrazinamide (B1679903) (PZA), have been a major focus of antimycobacterial research. Studies have synthesized and evaluated numerous N-phenylpyrazine-2-carboxamides, revealing significant activity against Mycobacterium tuberculosis. researchgate.netnih.gov For example, a series of 5-chloro-N-phenylpyrazine-2-carboxamides demonstrated potent activity against the H37Rv strain of M. tuberculosis, with most compounds showing a Minimum Inhibitory Concentration (MIC) in the range of 1.56–6.25 µg/mL. nih.gov The most active derivative of N-pyrazinoyl substituted amino acids, containing a phenylglycine moiety, showed an MIC of less than 1.95 µg/mL against M. tuberculosis. nih.gov

A recurring theme in this research is the effect of lipophilicity on antimycobacterial efficacy. Increased lipophilicity often correlates with enhanced ability to penetrate the lipid-rich mycobacterial cell wall. csfarmacie.cz Several studies have suggested that activity is tied to more lipophilic compounds. nih.gov For instance, the lack of activity in some 5-amino-N-phenylpyrazine-2-carboxamides was hypothesized to be due to low lipophilicity, preventing effective diffusion into the mycobacterial cell. csfarmacie.cz However, the relationship is not always linear; highly lipophilic compounds with multiple halogen substituents have sometimes shown reduced activity due to low solubility in the testing medium. nih.gov The aniline (B41778) part of the N-phenylpyrazine-2-carboxamide molecule has been shown to tolerate a wide variety of both electron-donating and electron-withdrawing substituents while maintaining antimycobacterial activity. nih.gov

| Compound Series | Mycobacterial Strain | MIC Range (µg/mL) | Key Finding | Source |

|---|---|---|---|---|

| 5-chloro-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | 1.56 - 6.25 | Aniline ring tolerates diverse substituents. | nih.gov |

| N-pyrazinoyl substituted amino acids | M. tuberculosis H37Ra | < 1.95 | Higher activity seen in more lipophilic derivatives. | nih.gov |

| 5-amino-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | > 100 | Inactivity possibly due to low lipophilicity. | csfarmacie.cz |

| 5-(tert-Butyl)-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | M. tuberculosis | IC50 = 0.728 | Demonstrates high anti-mycobacterial activity. | researchgate.net |

Antiviral Activity Investigations

The antiviral potential of pyrazine derivatives has been explored against a range of viruses. Research has shown that certain 5-amino-N-phenylpyrazine-2-carboxamides exert moderate activity against influenza A viruses, with efficacy in the tens of micromolar range. csfarmacie.cz

More recently, with the emergence of new viral threats, research has expanded. A set of pyrazine-based small molecules were developed and screened for activity against SARS-CoV-2. nih.gov In this study, pyrazine-triazole conjugates and (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide showed significant potency against the virus. nih.gov The antiviral properties were found to be influenced by the specific substitutions on the molecule; for example, an unsubstituted methylene (B1212753) group connecting the benzothiazolyl and pyrazinecarboxamide heterocycles resulted in higher antiviral properties. nih.gov The most promising of these novel conjugates exhibited a better selectivity index (SI) than the reference drug Favipiravir, highlighting their potential for further development as antiviral agents. nih.gov

| Compound Series | Target Virus | Activity Metric (IC50) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| 5-amino-N-phenylpyrazine-2-carboxamides | Influenza A | Tens of µM | Not Reported | csfarmacie.cz |

| Pyrazine-triazole conjugate (12a) | SARS-CoV-2 | 0.2064 mM | Not Reported | nih.gov |

| Pyrazine-benzothiazole conjugate (12i) | SARS-CoV-2 | 0.3638 mM | 3.837 | nih.gov |

Anti-inflammatory Properties

Pyrazine derivatives are recognized for exhibiting a wide range of pharmaceutical activities, including anti-inflammatory effects. rjpbcs.com The pyrazine nucleus is a key structural component in molecules designed to modulate inflammatory pathways. While specific studies focusing solely on this compound are limited, research on related condensed pyrimidine (B1678525) and pyrazine structures supports their potential in this area. researchgate.net For example, various 2-thiopyrimidine derivatives have been synthesized and shown to possess good anti-inflammatory activity in animal models. researchgate.net The inclusion of a pyrazine ring, often in combination with other heterocyclic systems like piperazine, is a strategy employed in the design of new therapeutic agents with potential anti-inflammatory applications. rjpbcs.comgoogle.com

Anthelmintic Activity Studies

Investigations into the anthelmintic properties of pyrazine-related structures have yielded promising results. A study on a series of N-benzylidenepyridin-2-amines, which share structural similarities with N-substituted pyrazine-2-amines, demonstrated significant anthelmintic activity against earthworms. researchgate.net Several compounds in this series showed faster paralysis and death times compared to the standard drugs albendazole (B1665689) and piperazine citrate (B86180) at the same concentration. researchgate.netfabad.org.tr For instance, N-(2-hydroxybenzylidene)pyridin-2-amine caused paralysis in 0.52 minutes and death in 1.40 minutes, outperforming albendazole (0.54 min paralysis, 2.16 min death). researchgate.net

In other research, N-methylbenzo[d]oxazol-2-amine was identified as a lead compound with anthelmintic potency comparable to albendazole against several parasitic nematodes, including Trichinella spiralis and Caenorhabditis elegans. elsevierpure.comnih.gov In vivo studies in mice infected with T. spiralis showed that a 250 mg/kg dose of the compound reduced the worm abundance in the digestive tract by 49%. nih.gov These findings underscore the potential of N-amino heterocyclic structures as a basis for developing new anthelmintic drugs. nih.gov

| Compound | Test Model | Paralysis Time (min) | Death Time (min) | Source |

|---|---|---|---|---|

| N-(2-hydroxybenzylidene)pyridin-2-amine | Earthworm | 0.52 | 1.40 | researchgate.net |

| N-(4-bromobenzylidene)pyridin-2-amine | Earthworm | 0.27 | 0.42 | researchgate.net |

| N-(4-nitrobenzylidene)pyridin-2-amine | Earthworm | 0.32 | 0.58 | researchgate.net |

| Albendazole (Standard) | Earthworm | 0.54 | 2.16 | researchgate.net |

| Piperazine citrate (Standard) | Earthworm | 0.58 | 2.47 | researchgate.net |

Antioxidant Activity and Free Radical Scavenging

Antioxidants play a crucial role in mitigating cellular damage by impeding free radical chain reactions. antiox.org Pyrazine derivatives have been evaluated for these properties. A study on novel pyrazine-2-carboxylic acid derivatives of piperazines assessed their antioxidant potential using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assays. rjpbcs.com Among the synthesized compounds, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) exhibited good antioxidant activity. rjpbcs.com The ability of these compounds to donate an electron or hydrogen atom to neutralize free radicals is a key mechanism of their action. antiox.orgmdpi.com The inclusion of both pyrazine and piperazine moieties in the target molecules was considered a promising approach for generating biological activity. rjpbcs.com

Enzyme Inhibition Studies (e.g., Photosystem II Inhibition)

Certain pyrazine derivatives have been identified as inhibitors of Photosystem II (PS II), a key complex in the photosynthetic electron transport chain in plants. researchgate.netucanr.edu Herbicides that target PS II work by binding to the D1 protein within the complex, which blocks electron transport, halts CO2 fixation, and prevents the production of energy (ATP) needed for plant growth. ucanr.edumdpi.com Many potent PS II inhibitors contain an amide (–CONH–) group, a structural feature present in pyrazine-2-carboxamide derivatives. researchgate.netmdpi.com This amide group is thought to be crucial for forming hydrogen bonds with target proteins in the thylakoid membranes, leading to inhibition. mdpi.com The study of pyrazine derivatives as abiotic elicitors has also been explored, indicating their potential to influence plant biochemical pathways. researchgate.net

Biological Target Interaction Studies

The biological effects of this compound derivatives are rooted in their interactions with various biomolecules. Research has highlighted their engagement with enzymes, receptors, and nucleic acids, which underpins their therapeutic potential.

This compound derivatives have been investigated for their ability to modulate the activity of several key biological targets.

Enzyme Inhibition: A significant area of research has been the inhibition of enzymes. For instance, derivatives of the closely related 2-amino-4-methylpyridine (B118599) have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS). nih.govnih.gov One such derivative, 2-amino-4-methylpyridine, demonstrated competitive inhibition with respect to arginine, with an IC50 value of 6 nM against mouse NOS II activity. nih.gov The introduction of substituents at the 6-position of the pyridine (B92270) ring, analogous to substitution on the pyrazine ring, has been explored to enhance potency and selectivity for iNOS over other isoforms like eNOS and nNOS. nih.gov This suggests that this compound derivatives could be designed to target specific enzymes by modifying their substitution pattern.

Receptor Binding: The pyrazine scaffold is a constituent of ligands targeting various receptors. For example, quinolyl pyrazinamide derivatives have been developed as potent and selective ligands for the Sigma 2 Receptor (σ2R), which is overexpressed in some cancers. nih.gov Docking studies of these derivatives have shown that the pyrazine ring can be oriented towards the center of the binding cavity of the receptor. nih.gov This indicates that the this compound core could serve as a valuable scaffold for designing new receptor ligands.

DNA Interaction: Some pyrazine derivatives have been shown to interact with DNA. Studies on 2-chloro-3-hydrazinopyrazine have indicated that it binds to DNA, with the interaction being stronger than its non-chlorinated analog. nih.gov The proposed binding mode involves nonspecific π–π interactions between the pyrazine ring and deoxyribose rings within the DNA groove. nih.gov While direct studies on this compound derivatives are limited, these findings suggest a potential for this class of compounds to act as DNA-binding agents. The nature and strength of this interaction would likely be influenced by the substituents on the pyrazine ring and the amine group.

The biological potency of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features that govern their activity.

A common theme in the SAR of pyrazine derivatives is the significant role of lipophilicity and the nature of substituents on the pyrazine ring and the amide group, particularly in the context of antimycobacterial activity.

For a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, a bilinear relationship was observed between the logarithm of the reciprocal of the Minimum Inhibitory Concentration (log 1/MIC) and the logarithm of the retention factor (log k), a measure of lipophilicity. mdpi.com A strong increase in antimycobacterial activity was seen as lipophilicity increased, after which the activity plateaued or slightly increased. mdpi.com Specifically, N-methylation of the carboxamide moiety was found to slightly increase the activity against Mycobacterium tuberculosis when compared to the unsubstituted carboxamide. mdpi.com